N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic carboxamide derivative featuring a 1,3-dioxo-isoindole core substituted with a cyclopropyl group and a 2-(3,4-dimethoxyphenyl)ethyl side chain. The isoindole-dione scaffold is a rigid, planar structure that may influence binding interactions in biological systems, while the cyclopropyl and dimethoxyphenyl groups contribute to steric and electronic properties.
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H22N2O5/c1-28-18-8-3-13(11-19(18)29-2)9-10-24-21(26)16-7-4-14(12-17(16)22(24)27)20(25)23-15-5-6-15/h3-4,7-8,11-12,15H,5-6,9-10H2,1-2H3,(H,23,25) |
InChI Key |
IAUHVZNRTWRAKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4CC4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction.
Final Coupling and Functionalization: The final step involves coupling the intermediate compounds and functionalizing the molecule to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating active metabolites.
Oxidation of Methoxy Groups
The 3,4-dimethoxyphenyl substituent is susceptible to oxidation, particularly under strong oxidizing agents, leading to quinone formation.
Cyclopropane Ring-Opening Reactions
The cyclopropyl group participates in ring-opening reactions under electrophilic or radical conditions, forming linear alkyl chains or fused heterocycles.
Nucleophilic Substitution at the Isoindole Core
The electron-deficient isoindole dione core reacts with nucleophiles, enabling functionalization at the 1,3-dioxo positions.
Hydrogenation of Aromatic Systems
The dimethoxyphenyl group can undergo hydrogenation to yield cyclohexane derivatives, altering lipophilicity and conformational flexibility.
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Catalytic (H₂, Pd/C) | Ethanol, 60°C, 6 atm H₂, 8 hrs | Full saturation of phenyl ring (confirmed by loss of aromatic UV absorbance) |
Stability Under Thermal and Photolytic Conditions
The compound exhibits limited thermal stability but is photochemically inert under standard laboratory lighting.
| Conditions | Observation | Reference |
|---|---|---|
| Thermal (150°C, 2 hrs) | 30% degradation via decarboxylation and cyclopropane cleavage | |
| UV light (254 nm, 48 hrs) | No significant structural changes (HPLC purity >95%) |
Key Mechanistic Insights
-
Cyclopropane Reactivity : The strained cyclopropane ring is prone to electrophilic attack, particularly with halogens or strong acids, but remains stable under neutral or reducing conditions .
-
Carboxamide Specificity : Hydrolysis proceeds faster under acidic conditions due to protonation of the amide nitrogen, enhancing electrophilicity .
-
Methoxy Group Lability : Oxidation selectivity depends on steric and electronic factors, with the para-methoxy group being more reactive than the meta-position.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is in cancer treatment. Studies have indicated that compounds with similar structural motifs exhibit potent anticancer properties. For instance, derivatives of isoindole have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and cell cycle arrest. The presence of the dimethoxyphenyl group may enhance the compound's interaction with specific molecular targets involved in cancer progression.
Neuroprotective Effects
Research has also suggested that compounds related to this compound may possess neuroprotective properties. The ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Anti-inflammatory Properties
The compound's structure indicates potential anti-inflammatory activity. Similar compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound could be investigated for its role in managing chronic inflammatory conditions.
Structure Activity Relationship (SAR)
The following table summarizes key structural features that may influence the biological activity of this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Cyclopropyl group | Enhances lipophilicity and receptor binding |
| 3,4-Dimethoxyphenyl moiety | Increases potency against cancer cell lines |
| Dioxoisoindole backbone | Provides structural stability and bioactivity |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of isoindole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that compounds with similar substitutions to this compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxic effects.
Case Study 2: Neuroprotection Mechanism
Another investigation focused on the neuroprotective effects of isoindole derivatives. The study demonstrated that these compounds could reduce oxidative stress markers in neuronal cells and improve survival rates under neurotoxic conditions. This highlights the potential for this compound to be developed as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
In contrast, Fenoxacrim () employs a hexahydrotrioxopyrimidine core, likely altering solubility and metabolic stability .
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with Propanil’s 3,4-dichlorophenyl group (electron-withdrawing), which may influence receptor binding or photostability . Cyclopropyl vs.
Biological Implications: Propanil and Fenoxacrim () demonstrate that carboxamide derivatives with halogenated aromatic groups are effective in agrochemical roles.
Biological Activity
N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopropyl group and a methoxy-substituted phenyl moiety. The structural formula can be summarized as follows:
This structure is significant for its interaction with biological targets.
Research indicates that this compound exhibits various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to inflammatory pathways. For instance, it may modulate phosphodiesterase (PDE) activity, which is crucial in regulating cyclic nucleotide levels in cells .
- Cytokine Modulation : It has been reported to influence cytokine production, potentially offering therapeutic benefits in conditions characterized by excessive cytokine release .
Antitumor Activity
Several studies have evaluated the antitumor properties of this compound:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, it exhibited an IC50 value of approximately µg/mL against the A-431 cell line, indicating potent antiproliferative activity .
- Structure-Activity Relationship (SAR) : The presence of the methoxy groups on the phenyl ring enhances the compound's cytotoxicity. Substitutions at specific positions on the aromatic ring have been linked to increased activity against tumor cells .
Antibacterial Activity
Preliminary studies suggest potential antibacterial properties:
- The compound was tested against both Gram-positive and Gram-negative bacteria using dilution methods. Results indicated that it could inhibit bacterial growth effectively compared to standard antibiotics .
Research Findings Summary Table
| Property | Value/Observation |
|---|---|
| Chemical Formula | C19H22N2O4 |
| IC50 (A-431 Cell Line) | 1.61 ± 1.92 µg/mL |
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Mechanism | PDE inhibition and cytokine modulation |
Q & A
Q. What experimental design strategies are recommended for synthesizing N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide?
Answer:
- Reaction Optimization : Use a reflux system with acetic acid as the solvent (similar to Method A in ), adjusting molar ratios of intermediates (e.g., cyclopropylamine and 3,4-dimethoxyphenethyl derivatives). Monitor reaction progress via TLC or HPLC.
- Purification : Employ recrystallization from DMF/acetic acid mixtures to isolate crystalline products .
- Statistical Design : Apply factorial design (e.g., Box-Behnken) to optimize parameters like temperature, solvent volume, and catalyst loading, minimizing trial-and-error approaches .
Q. How can researchers validate the structural integrity of this compound?
Answer:
- Spectroscopic Techniques : Use H/C NMR to confirm substitution patterns (e.g., cyclopropyl and dimethoxyphenyl groups). Compare peaks with analogous isoindole derivatives (e.g., 2-(2-methoxyphenyl)-1,3-dioxo-isoindoline-5-carboxylic acid, CAS 110768-14-4) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~450–500 g/mol based on related compounds) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .
Q. What initial biological screening methods are suitable for assessing this compound’s activity?
Answer:
- In Vitro Assays : Use enzyme-linked assays (e.g., kinase inhibition) with positive controls (e.g., SCH-527123, a structurally complex CXCR2 antagonist) .
- Dose-Response Curves : Establish IC values via serial dilutions, ensuring statistical validity with triplicate measurements .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and reaction pathways (e.g., cyclopropane ring stability under acidic conditions) .
- Reaction Path Search : Use software like GRRM to explore potential intermediates, reducing experimental redundancy (ICReDD methodology) .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
Answer:
Q. Example Data Contradiction Analysis Table
| Parameter | Study A (IC = 10 µM) | Study B (IC = 50 µM) | Resolution Strategy |
|---|---|---|---|
| Solvent (DMSO %) | 1% | 5% | Standardize to 2% |
| Cell Line | HEK293 | HeLa | Use isogenic models |
| Assay Duration | 24 h | 48 h | Validate at 36 h |
Q. How can environmental impact assessments integrate this compound’s fate in aqueous systems?
Answer:
Q. What methodologies enable scalable synthesis while maintaining purity?
Answer:
- Process Intensification : Use microreactors to enhance heat/mass transfer, reducing side-product formation (CRDC subclass RDF2050112) .
- In-Line Analytics : Implement PAT (Process Analytical Technology) with Raman spectroscopy for real-time purity monitoring .
Methodological Frameworks for Advanced Studies
Q. How to design interdisciplinary studies combining synthetic chemistry and computational modeling?
Answer:
- Iterative Feedback Loops : Cycle between computational predictions (e.g., binding affinity via molecular docking) and experimental validation (e.g., SPR biosensors) .
- Data Curation : Use chemical software (e.g., ChemAxon) to manage reaction databases, ensuring reproducibility and metadata traceability .
Q. What statistical approaches resolve batch-to-batch variability in synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
